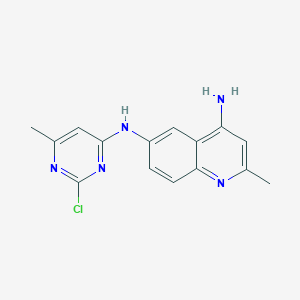

N6-(2-Chloro-6-methylpyrimidin-4-yl)-2-methylquinoline-4,6-diamine

Cat. No. B8723406

M. Wt: 299.76 g/mol

InChI Key: LERMBBQRLSLHII-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07826982B2

Procedure details

Diaminoquinoline 7 (72.0 g, 0.416 mol) and 2,4-dichloro-6-methylpyrimidine (8) (67.8 g, 0.416 mol) were suspended in ethylene glycol (1 L). Addition of 37% HCl (35 mL, 0.43 mol) resulted in a yellow solution which was heated to and held at 50° C. for 4.5 h. The mixture was diluted with chilled water (1 L) which resulted in a thick white paste-like precipitate and the mixture was filtered through Celite. The Celite and solid containing the product and bis-substituted by-product was slurried in water (4 L) and the Celite and insoluble by-product were removed by filtration. The filtrate pH was adjusted to 14 using 1N aqueous NaOH (1 L) resulting in precipitation of product which was removed by filtration. The damp product was transferred to a rotovap flask and dried in vacuo by azeotropic water removal with toluene (3×1.5 L). Product 9 was obtained as an off-white solid (33.4 g, 27% yield; Notebook reference A134-137). Another batch of 9 (7.4 g, 17% yield; Notebook reference A 134-134) was similarly obtained by reaction of 7 (25.0 g, 0.144 mol) and recovery as above; MS [M+1]=300, 302; 13C NMR (DMSO) δ 167.51, 162.58, 159.22, 157.61, 151.05, 145.99, 133.17, 128.96, 125.39, 117.38, 114.23, 102.45, 102.26, 24.68, 23.19.

Name

Yield

27%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([NH2:13])[CH:8]=2)[N:3]=1.[Cl:14][C:15]1[N:20]=[C:19](Cl)[CH:18]=[C:17]([CH3:22])[N:16]=1.Cl>C(O)CO.O>[Cl:14][C:15]1[N:20]=[C:19]([NH:13][C:7]2[CH:8]=[C:9]3[C:4](=[CH:5][CH:6]=2)[N:3]=[C:2]([CH3:1])[CH:11]=[C:10]3[NH2:12])[CH:18]=[C:17]([CH3:22])[N:16]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

72 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=NC2=CC=C(C=C2C(=C1)N)N

|

Step Two

|

Name

|

|

|

Quantity

|

67.8 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=CC(=N1)Cl)C

|

Step Three

|

Name

|

|

|

Quantity

|

35 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(CO)O

|

Step Five

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in a yellow solution which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in a thick white paste-like precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was filtered through Celite

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The Celite and solid containing the product and bis-substituted by-product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the Celite and insoluble by-product were removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in precipitation of product which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The damp product was transferred to a rotovap flask

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried in vacuo by azeotropic water removal with toluene (3×1.5 L)

|

Outcomes

Product

Details

Reaction Time |

4.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=CC(=N1)NC=1C=C2C(=CC(=NC2=CC1)C)N)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 27% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |